Cas no 1805684-93-8 (6-Iodo-7-trifluoromethyl-1H-benzimidazole)

6-Iodo-7-trifluoromethyl-1H-benzimidazole 化学的及び物理的性質
名前と識別子
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- 6-Iodo-7-trifluoromethyl-1H-benzimidazole
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- インチ: 1S/C8H4F3IN2/c9-8(10,11)6-4(12)1-2-5-7(6)14-3-13-5/h1-3H,(H,13,14)
- InChIKey: SPDZLKMZCJVYBK-UHFFFAOYSA-N
- SMILES: IC1C=CC2=C(C=1C(F)(F)F)N=CN2
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 0
- 複雑さ: 221
- トポロジー分子極性表面積: 28.7
- XLogP3: 3
6-Iodo-7-trifluoromethyl-1H-benzimidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A061004501-250mg |
6-Iodo-7-trifluoromethyl-1H-benzimidazole |
1805684-93-8 | 98% | 250mg |
$825.38 | 2022-04-01 | |
Alichem | A061004501-1g |
6-Iodo-7-trifluoromethyl-1H-benzimidazole |
1805684-93-8 | 98% | 1g |
$1,904.89 | 2022-04-01 | |
Alichem | A061004501-500mg |
6-Iodo-7-trifluoromethyl-1H-benzimidazole |
1805684-93-8 | 98% | 500mg |
$1,224.51 | 2022-04-01 |
6-Iodo-7-trifluoromethyl-1H-benzimidazole 関連文献
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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7. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
6-Iodo-7-trifluoromethyl-1H-benzimidazoleに関する追加情報
6-Iodo-7-trifluoromethyl-1H-benzimidazole (CAS No. 1805684-93-8): A Versatile Building Block in Medicinal Chemistry and Material Science
6-Iodo-7-trifluoromethyl-1H-benzimidazole (CAS No. 1805684-93-8) is a highly specialized heterocyclic compound that has gained significant attention in pharmaceutical research and advanced material development. This benzimidazole derivative combines the unique electronic properties of iodine substitution with the remarkable characteristics of a trifluoromethyl group, making it an exceptionally valuable intermediate for various synthetic applications.
The molecular structure of 6-Iodo-7-trifluoromethyl-1H-benzimidazole features a benzimidazole core with two strategically positioned functional groups: an iodo substituent at the 6-position and a trifluoromethyl group at the 7-position. This specific arrangement creates unique electronic properties that are particularly valuable in drug discovery programs, where researchers are increasingly focusing on fluorinated compounds for their enhanced metabolic stability and bioavailability.
Recent trends in medicinal chemistry have shown growing interest in halogenated benzimidazoles, especially those containing both iodine and fluorine atoms. The 6-Iodo-7-trifluoromethyl-1H-benzimidazole scaffold serves as an excellent platform for developing novel kinase inhibitors, antimicrobial agents, and anticancer compounds. Its structural features allow for diverse chemical modifications, making it a versatile building block in pharmaceutical research.
In material science applications, 6-Iodo-7-trifluoromethyl-1H-benzimidazole has shown promise in the development of advanced organic electronic materials. The electron-withdrawing nature of both the iodo and trifluoromethyl groups contributes to interesting charge transport properties, which are being explored for potential use in organic semiconductors and OLED materials. Researchers are particularly interested in how these modifications affect the π-conjugation system of the benzimidazole core.
The synthetic utility of 6-Iodo-7-trifluoromethyl-1H-benzimidazole extends to its use in cross-coupling reactions, where the iodine atom serves as an excellent leaving group for various palladium-catalyzed transformations. This characteristic makes it particularly valuable in the construction of more complex molecular architectures through Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and other modern synthetic methodologies.
From a drug discovery perspective, the presence of both iodine and fluorine atoms in 6-Iodo-7-trifluoromethyl-1H-benzimidazole offers multiple advantages. The trifluoromethyl group is known to enhance metabolic stability and membrane permeability, while the iodine atom provides opportunities for radio-labeling studies, making this compound particularly interesting for PET imaging applications in medicinal chemistry research.
The growing demand for fluorinated pharmaceuticals has significantly increased interest in compounds like 6-Iodo-7-trifluoromethyl-1H-benzimidazole. Approximately 30% of newly approved drugs contain fluorine atoms, highlighting the importance of fluorinated building blocks in modern drug development. This compound's unique combination of features positions it as a valuable intermediate for researchers working on next-generation therapeutic agents.
In the field of agrochemical research, benzimidazole derivatives containing halogen and fluorine substitutions have shown promising activity as fungicides and pesticides. While 6-Iodo-7-trifluoromethyl-1H-benzimidazole itself may not be used directly as an agrochemical, its structural features make it an important precursor in the development of novel crop protection agents with improved efficacy and environmental profiles.
Recent advances in synthetic methodology have made 6-Iodo-7-trifluoromethyl-1H-benzimidazole more accessible to researchers. Improved protocols for the selective iodination of benzimidazoles and efficient introduction of trifluoromethyl groups have contributed to better yields and purity of this valuable intermediate, supporting its growing applications across multiple scientific disciplines.
As research continues into the properties and applications of 6-Iodo-7-trifluoromethyl-1H-benzimidazole, its role as a key intermediate in pharmaceutical and material science is expected to expand. The compound's unique combination of structural features continues to inspire innovative applications, from drug discovery to advanced material development, making it an important focus of ongoing scientific investigation.
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